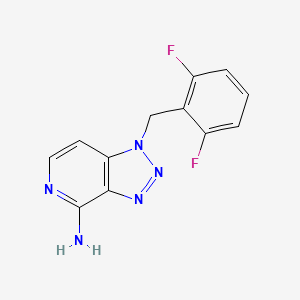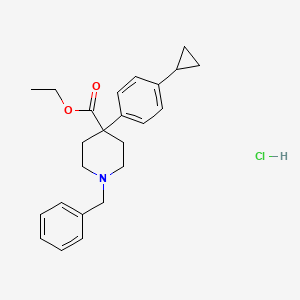
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- is a complex organic compound with a molecular formula of C15H22N4O2. This compound is characterized by the presence of a piperazine ring, a carboxamide group, and a dimethylamino carbonyl group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Addition of the Dimethylamino Carbonyl Group: The dimethylamino carbonyl group is added through the reaction of the intermediate compound with dimethylamine and a carbonyl source, such as phosgene or a carbonyl diimidazole.
Final Coupling: The final step involves coupling the intermediate with 4-methylphenyl derivatives under suitable conditions to obtain the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
作用機序
The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- can be compared with other similar compounds, such as:
1-Piperazinecarboxamide, N,N-diethyl-4-methyl-: This compound has a similar piperazine ring and carboxamide group but differs in the substituents on the nitrogen atoms.
1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)-: This compound has a similar structure but with different substituents on the nitrogen atoms.
The uniqueness of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- lies in its specific substituents and the resulting chemical and biological properties.
特性
CAS番号 |
80712-27-2 |
|---|---|
分子式 |
C16H24N4O2 |
分子量 |
304.39 g/mol |
IUPAC名 |
N-(dimethylcarbamoyl)-N-methyl-4-(4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C16H24N4O2/c1-13-5-7-14(8-6-13)19-9-11-20(12-10-19)16(22)18(4)15(21)17(2)3/h5-8H,9-12H2,1-4H3 |
InChIキー |
CAWWVVVPEJYCLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)N(C)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



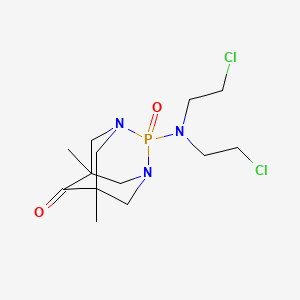

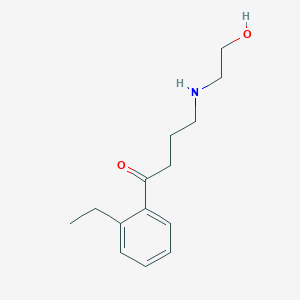
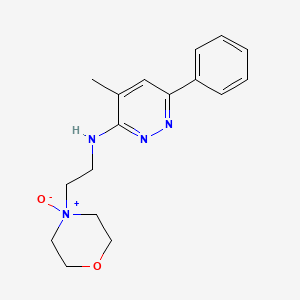

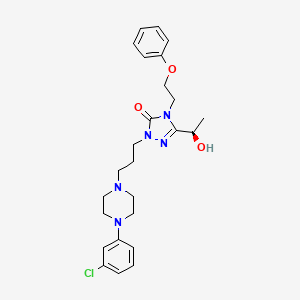
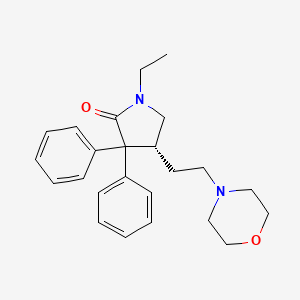
![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)


